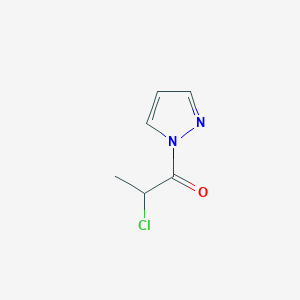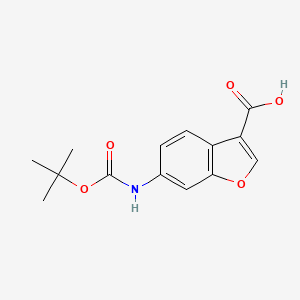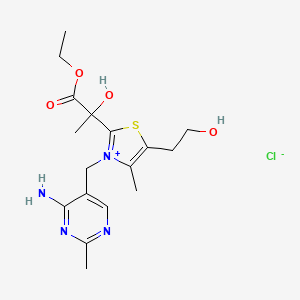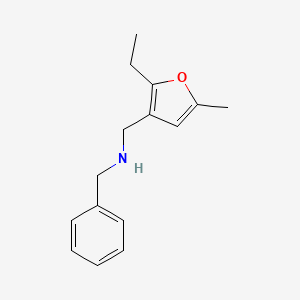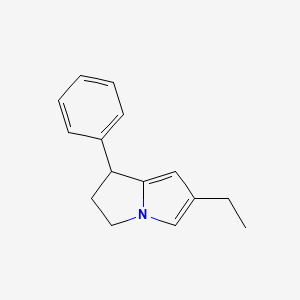
6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolizines, which are bicyclic structures consisting of a pyrrole ring fused to a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cycloaddition reaction of azomethine ylides with alkenes or alkynes. This reaction can be carried out in the presence of a catalyst such as triphenylphosphine (PPh₃) and dialkyl acetylenedicarboxylates in alcohols . Another method involves the intramolecular cyclization of N-substituted pyrroles with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, depend on the specific reaction being carried out.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield N-oxides, while reduction can produce different reduced derivatives. Substitution reactions result in compounds with new functional groups replacing the original ones.
Scientific Research Applications
6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are still under investigation, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-5-phenyl-, ethyl ester
- Ethyl 6-acetamido-3,5,7-trioxo-1-phenyl-2,8-dihydro-1H-pyrrolizine-2-carboxylate
Uniqueness
6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific structural features and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
6-ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C15H17N/c1-2-12-10-15-14(8-9-16(15)11-12)13-6-4-3-5-7-13/h3-7,10-11,14H,2,8-9H2,1H3 |
InChI Key |
RRGMPPBYMXEMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2CCC(C2=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


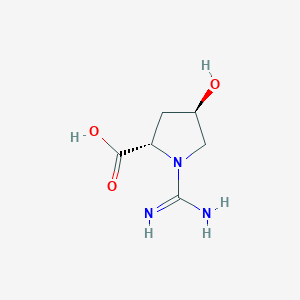
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
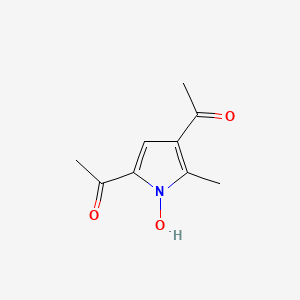
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)

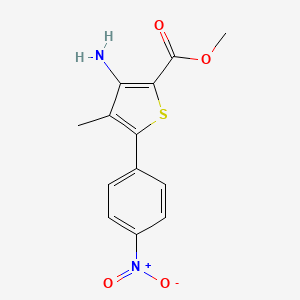
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
